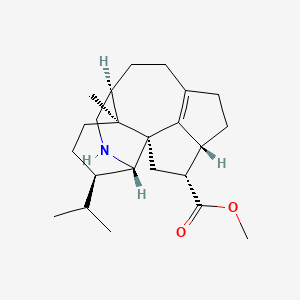![molecular formula C17H15NO3 B1259111 [5-(苄氧基)-1H-吲哚-1-基]乙酸 CAS No. 374818-88-9](/img/structure/B1259111.png)
[5-(苄氧基)-1H-吲哚-1-基]乙酸
描述
[5-(benzyloxy)-1H-indol-1-yl]acetic acid, also known as [5-(benzyloxy)-1H-indol-1-yl]acetic acid, is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(benzyloxy)-1H-indol-1-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(benzyloxy)-1H-indol-1-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
醛糖还原酶抑制
该化合物已被评估为醛糖还原酶抑制剂的有效性 。醛糖还原酶是参与糖尿病并发症途径的酶,其抑制对于控制糖尿病神经病变等疾病至关重要。该化合物对大鼠酶表现出亚微摩尔范围内的IC50值,对人酶表现出低微摩尔范围内的IC50值 。这表明它在开发治疗糖尿病相关并发症的药物方面具有潜在的用途。
PPARγ配体活性
[5-(苄氧基)-1H-吲哚-1-基]乙酸已被发现作为PPARγ的配体 ,PPARγ是一种在代谢和炎症调节中起重要作用的受体。虽然活性相对较低,但这表明它可能应用于调节代谢途径,这可能有利于代谢综合征和相关疾病。
山梨醇积累预防
在分离的大鼠晶状体中,该化合物显着抑制了山梨醇的积累 。组织中过量的山梨醇是糖尿病的一个问题,因为它会导致细胞损伤。因此,该化合物预防山梨醇积累的能力可能对研究糖尿病视网膜病变和其他与糖尿病相关的眼部疾病很有价值。
分子对接研究
该化合物在醛糖还原酶结合位点的相互作用已通过分子对接模拟进行了探索 。这种应用对于理解酶抑制的分子基础至关重要,可以帮助设计更有效的抑制剂用于治疗。
蛋白质组学研究
[5-(苄氧基)-1H-吲哚-1-基]乙酸用于蛋白质组学研究,用于合成各种化合物 。它在创建复杂分子方面的用途可以成为研究蛋白质相互作用和功能的关键工具,这是细胞生物学的一个基本方面。
手性乙醇酸酯的合成
该化合物可用于合成手性乙醇酸酯 ,手性乙醇酸酯在创建对映异构体纯的药物方面很有价值。这种应用在药物开发中非常重要,因为药物的手性会影响其功效和安全性。
金属配合物的配体
它用作制备金属配合物的配体 。这些配合物具有多种应用,包括催化、材料科学以及作为生物系统的模型。
作用机制
Target of Action
The primary targets of [5-(benzyloxy)-1H-indol-1-yl]acetic acid are aldose reductase and PPARγ (Peroxisome proliferator-activated receptor gamma) . Aldose reductase is an enzyme involved in glucose metabolism, and PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
[5-(benzyloxy)-1H-indol-1-yl]acetic acid inhibits aldose reductase and interferes with PPARγ . The inhibition of aldose reductase by this compound is characterized by IC50 in the submicromolar and low micromolar range, for rat and human enzymes, respectively . It also acts as a ligand for PPARγ, albeit with rather low activity .
Biochemical Pathways
The compound’s action on aldose reductase affects the polyol pathway, a two-step metabolic pathway that converts glucose to fructose . By inhibiting aldose reductase, the compound can significantly inhibit the accumulation of sorbitol, a sugar alcohol produced in the polyol pathway . Its interaction with PPARγ can influence various metabolic processes, including lipid metabolism and glucose homeostasis .
Pharmacokinetics
Its molecular weight of 28131 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The inhibition of aldose reductase and the interaction with PPARγ by [5-(benzyloxy)-1H-indol-1-yl]acetic acid can potentially interfere with multiple targets in diabetes . The inhibition of aldose reductase can prevent the accumulation of sorbitol, which is associated with diabetic complications . Its action as a PPARγ ligand, although with low activity, may influence insulin sensitivity and glucose homeostasis .
未来方向
“[5-(benzyloxy)-1H-indol-1-yl]acetic acid” is suggested as a promising lead-like scaffold for agents with the potential to interfere with multiple targets in diabetes . Its ability to inhibit aldose reductase and interfere with PPARγ suggests potential applications in the treatment of diabetes and its complications .
生化分析
Biochemical Properties
[5-(Benzyloxy)-1H-indol-1-yl]acetic acid plays a crucial role in biochemical reactions by inhibiting the enzyme aldose reductase. Aldose reductase is involved in the polyol pathway, where it catalyzes the reduction of glucose to sorbitol. Inhibition of aldose reductase by [5-(benzyloxy)-1H-indol-1-yl]acetic acid prevents the accumulation of sorbitol, which is associated with diabetic complications . Additionally, this compound interacts with PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . The interaction with PPARγ is characterized by binding to the ligand-binding domain, leading to the modulation of target gene expression.
Cellular Effects
[5-(Benzyloxy)-1H-indol-1-yl]acetic acid has been shown to influence various cellular processes. Inhibition of aldose reductase by this compound reduces sorbitol accumulation in cells, thereby mitigating osmotic stress and cellular damage associated with diabetes . Furthermore, as a PPARγ ligand, [5-(benzyloxy)-1H-indol-1-yl]acetic acid modulates cell signaling pathways involved in glucose uptake, lipid metabolism, and inflammation . This modulation can lead to improved insulin sensitivity, reduced inflammation, and enhanced lipid metabolism in various cell types.
Molecular Mechanism
The molecular mechanism of [5-(benzyloxy)-1H-indol-1-yl]acetic acid involves its interaction with aldose reductase and PPARγ. The compound binds to the active site of aldose reductase, inhibiting its enzymatic activity and preventing the conversion of glucose to sorbitol . Additionally, [5-(benzyloxy)-1H-indol-1-yl]acetic acid binds to the ligand-binding domain of PPARγ, leading to conformational changes that facilitate the recruitment of coactivators and the transcription of target genes involved in glucose and lipid metabolism . These interactions result in the modulation of gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [5-(benzyloxy)-1H-indol-1-yl]acetic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to [5-(benzyloxy)-1H-indol-1-yl]acetic acid can lead to sustained inhibition of aldose reductase and persistent activation of PPARγ, resulting in prolonged cellular effects such as reduced sorbitol accumulation and improved metabolic function .
Dosage Effects in Animal Models
The effects of [5-(benzyloxy)-1H-indol-1-yl]acetic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits aldose reductase and activates PPARγ without causing significant adverse effects . At higher doses, [5-(benzyloxy)-1H-indol-1-yl]acetic acid may exhibit toxic effects, including hepatotoxicity and renal toxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
[5-(Benzyloxy)-1H-indol-1-yl]acetic acid is involved in metabolic pathways related to glucose and lipid metabolism. The compound inhibits aldose reductase in the polyol pathway, preventing the conversion of glucose to sorbitol . Additionally, as a PPARγ ligand, [5-(benzyloxy)-1H-indol-1-yl]acetic acid influences metabolic flux by modulating the expression of genes involved in glucose uptake, lipid synthesis, and fatty acid oxidation . These effects contribute to improved metabolic homeostasis and reduced complications associated with metabolic disorders.
Transport and Distribution
Within cells and tissues, [5-(benzyloxy)-1H-indol-1-yl]acetic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, [5-(benzyloxy)-1H-indol-1-yl]acetic acid can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of [5-(benzyloxy)-1H-indol-1-yl]acetic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with aldose reductase and PPARγ . Targeting signals and post-translational modifications may direct [5-(benzyloxy)-1H-indol-1-yl]acetic acid to specific compartments or organelles, enhancing its efficacy in modulating cellular processes . The subcellular distribution of the compound is essential for its role in regulating metabolic pathways and cellular functions.
属性
IUPAC Name |
2-(5-phenylmethoxyindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(20)11-18-9-8-14-10-15(6-7-16(14)18)21-12-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNHOGJXPXHSPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


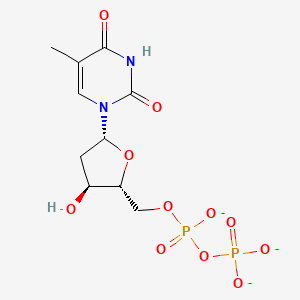
![(6aR,10aR)-9-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1259029.png)

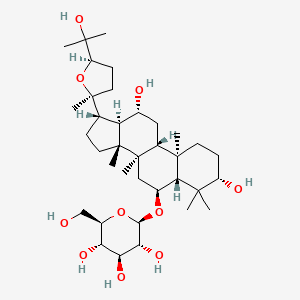
![1-[(1R,9S,10S,11R,12E,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone](/img/structure/B1259036.png)
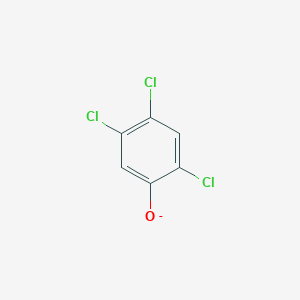
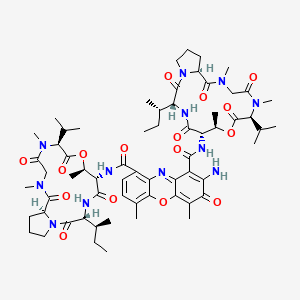
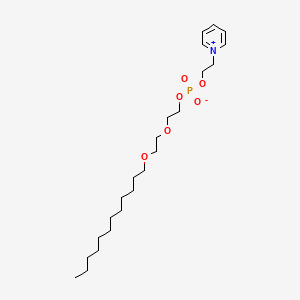
![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1259044.png)

![[(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,5-dihydroxy-5,6-dimethylheptan-2-yl]-3,5-dihydroxy-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B1259047.png)


